molecular formula C9H14ClN3O B2460166 2-chloro-N-(1-isopropyl-1H-pyrazol-5-yl)propanamide CAS No. 926206-87-3

2-chloro-N-(1-isopropyl-1H-pyrazol-5-yl)propanamide

Cat. No.: B2460166
CAS No.: 926206-87-3
M. Wt: 215.68
InChI Key: YIYHEKWPQOHKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(1-isopropyl-1H-pyrazol-5-yl)propanamide is a chemical compound with the molecular formula C8H12ClN3O. It is used in various scientific research applications, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a chloro group, an isopropyl group, and a pyrazolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-isopropyl-1H-pyrazol-5-yl)propanamide typically involves the reaction of 2-isopropyl-2H-pyrazole with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-isopropyl-1H-pyrazol-5-yl)propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Major Products Formed

    Substitution Reactions: The major products are substituted derivatives of the original compound, such as N-(2-isopropyl-2H-pyrazol-3-yl)-propionamide derivatives.

    Oxidation Reactions: The major products are oxidized derivatives, such as carboxylic acids or ketones.

    Reduction Reactions: The major products are reduced derivatives, such as amines or alcohols.

Scientific Research Applications

2-chloro-N-(1-isopropyl-1H-pyrazol-5-yl)propanamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-isopropyl-1H-pyrazol-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The isopropyl and pyrazolyl groups can interact with hydrophobic pockets in the target protein, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-methyl-2H-pyrazol-3-yl)-propionamide
  • 2-Chloro-N-(2-ethyl-2H-pyrazol-3-yl)-propionamide
  • 2-Chloro-N-(2-propyl-2H-pyrazol-3-yl)-propionamide

Uniqueness

2-chloro-N-(1-isopropyl-1H-pyrazol-5-yl)propanamide is unique due to the presence of the isopropyl group, which provides steric hindrance and enhances the compound’s stability and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(2-propan-2-ylpyrazol-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O/c1-6(2)13-8(4-5-11-13)12-9(14)7(3)10/h4-7H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYHEKWPQOHKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.